

# Physical and chemical properties of N-Boc-3,5-dimethylpiperazine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl 3,5-dimethylpiperazine-1-carboxylate*

Cat. No.: *B112873*

[Get Quote](#)

## N-Boc-3,5-dimethylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3,5-dimethylpiperazine, also known as **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperazine ring with two methyl groups and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules and pharmacologically active compounds. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and applications.

### Core Physical and Chemical Properties

N-Boc-3,5-dimethylpiperazine is typically a white to yellow solid, with its properties influenced by the stereochemistry of the methyl groups (cis or trans isomers). It is generally soluble in a range of organic solvents. The Boc protecting group allows for selective reactions at the unprotected secondary amine and can be readily removed under acidic conditions.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.31 g/mol [1]
Appearance	White to off-white or yellow solid[1]
Melting Point	70-71 °C
Boiling Point	279.7 ± 15.0 °C at 760 mmHg
Density	0.970 ± 0.06 g/cm <sup>3</sup>
pKa	8.58 ± 0.60 (Predicted)
Storage Conditions	Store at 0 - 8 °C in a dark place under an inert atmosphere.[1]
Solubility	Soluble in organic solvents such as dichloromethane and methanol; less soluble in water.

Table 1: Physicochemical Properties of N-Boc-3,5-dimethylpiperazine

Identifier	Value
CAS Number	639068-43-2 (unspecified stereochemistry)[1]
129779-30-2 (cis-isomer)	
438049-91-3 ((3R,5R)-isomer)	
PubChem CID	22219990[1]
MDL Number	MFCD07371499[1]
InChI	InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
SMILES	CC1CN(CC(C)N1)C(=O)OC(C)(C)C

Table 2: Chemical Identifiers for N-Boc-3,5-dimethylpiperazine

## Spectroscopic Data

The structural features of N-Boc-3,5-dimethylpiperazine can be confirmed by various spectroscopic techniques.

Data Type	Key Features (Predicted and from related structures)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): ~3.8-4.0 (m, 2H, piperazine CH), ~2.5-3.0 (m, 4H, piperazine $\text{CH}_2$ ), 1.46 (s, 9H, Boc - $\text{C}(\text{CH}_3)_3$ ), ~1.1 (d, 6H, piperazine - $\text{CH}_3$ ). The exact shifts and multiplicities will vary depending on the cis/trans isomeric configuration.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): ~154.7 (C=O of Boc), ~79.5 (C of Boc), ~50-55 (piperazine CH), ~45-50 (piperazine $\text{CH}_2$ ), ~28.4 (- $\text{C}(\text{CH}_3)_3$ of Boc), ~18-20 (piperazine - $\text{CH}_3$ ).
FT-IR (KBr, $\text{cm}^{-1}$ )	~3300-3400 (N-H stretch, secondary amine), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1170 (C-O stretch).
Mass Spectrometry	Expected $[\text{M}+\text{H}]^+$ at $m/z$ 215.17. Common fragmentation patterns for N-Boc protected piperazines involve the loss of the tert-butyl group ( $m/z$ 57) or the entire Boc group, as well as cleavage of the piperazine ring.

Table 3: Spectroscopic Data Summary

## Experimental Protocols

### Synthesis of N-Boc-3,5-dimethylpiperazine

This protocol describes a general method for the N-mono-Boc protection of a piperazine derivative.

## Materials:

- 3,5-dimethylpiperazine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware

## Procedure:

- In a round-bottom flask, dissolve 3,5-dimethylpiperazine (1.0 equivalent) in DCM or THF.
- Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction with water.

- If an organic solvent was used, separate the organic layer. Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ .
- Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3,5-dimethylpiperazine.

## Boc-Deprotection of N-Boc-3,5-dimethylpiperazine

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

- N-Boc-3,5-dimethylpiperazine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- Dissolve the N-Boc-3,5-dimethylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.

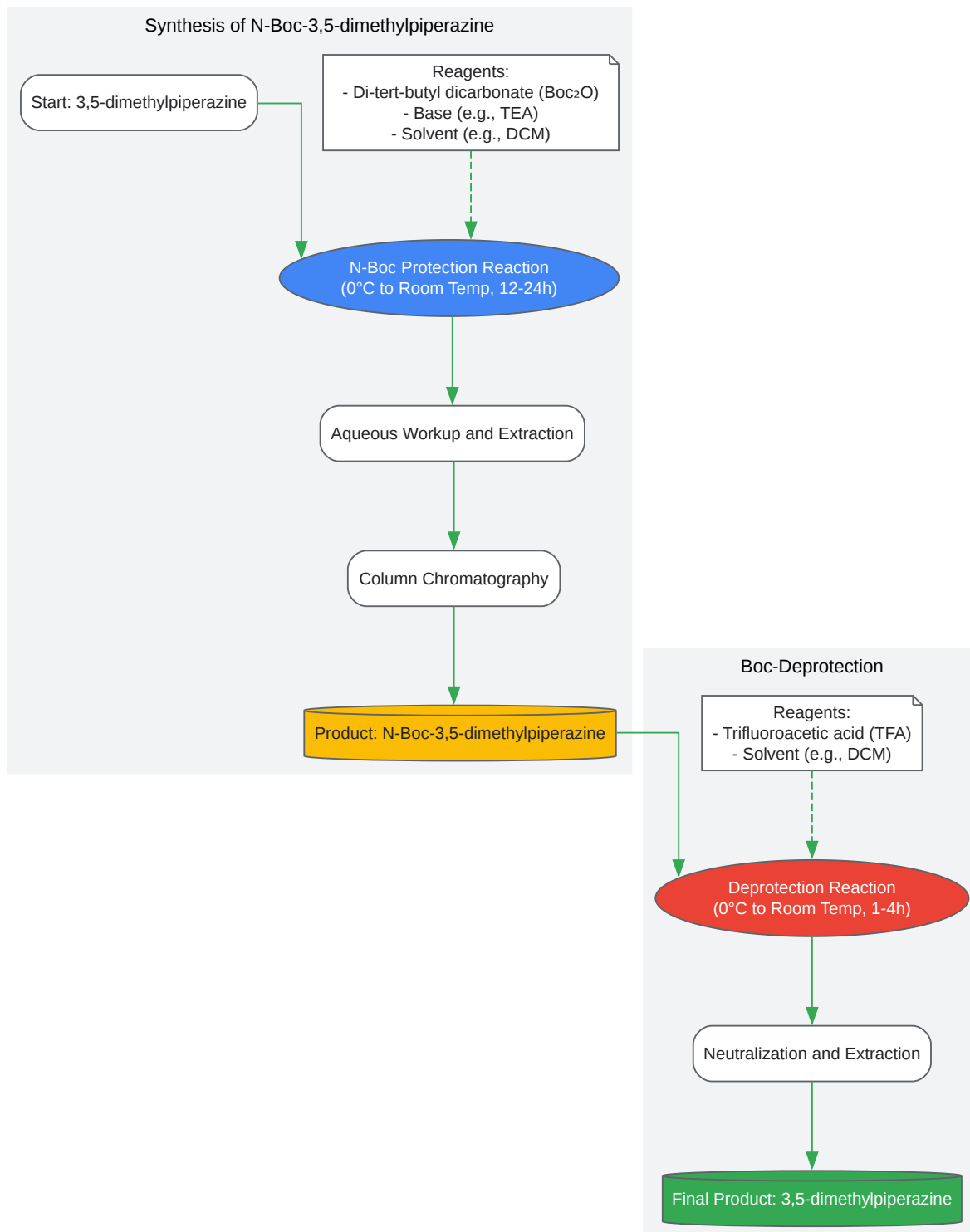
- Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
- Carefully add saturated aqueous  $\text{NaHCO}_3$  solution to the residue until effervescence ceases and the pH is basic.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution and concentrate under reduced pressure to yield the deprotected 3,5-dimethylpiperazine.

## Applications in Drug Development and Research

N-Boc-3,5-dimethylpiperazine is a valuable intermediate in the synthesis of various pharmaceutical agents.<sup>[2]</sup> Its applications include:

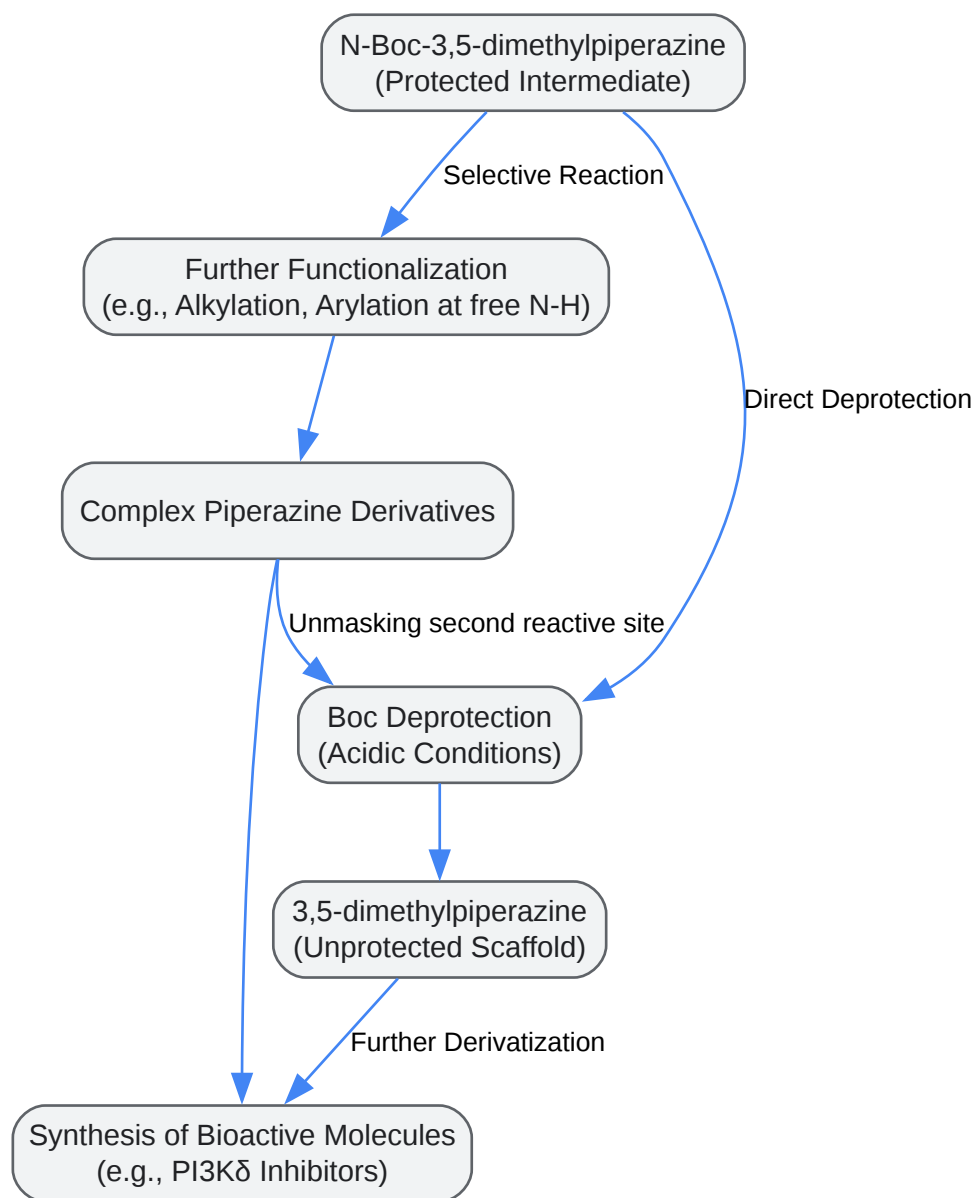
- **Neurological Disorders:** It serves as a key building block in the development of drugs targeting the central nervous system.<sup>[2]</sup>
- **Kinase Inhibitors:** The piperazine moiety is a common scaffold in kinase inhibitors. Derivatives of N-Boc-3,5-dimethylpiperazine have been used to synthesize highly potent and selective PI3K $\delta$  inhibitors, which are being investigated for the treatment of certain cancers and inflammatory diseases.
- **Serotonin Receptor Modulators:** This compound is utilized in the preparation of 5HT<sub>3</sub> and 5-HT<sub>2</sub> receptor modulators, which have applications in treating conditions like chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).<sup>[3]</sup>
- **Organic Synthesis:** It is widely employed in the preparation of complex organic molecules, enabling the creation of diverse chemical structures for various research purposes.<sup>[2]</sup>

## Visualizations



[Click to download full resolution via product page](#)

Caption: Synthetic and Deprotection Workflow for N-Boc-3,5-dimethylpiperazine.



[Click to download full resolution via product page](#)

Caption: Synthetic Utility of N-Boc-3,5-dimethylpiperazine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [macmillan.princeton.edu](https://macmillan.princeton.edu) [[macmillan.princeton.edu](https://macmillan.princeton.edu)]
- 2. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- 3. (3R,5R)-1-Boc-3,5-diMethylpiperazine | 438049-91-3 [[chemicalbook.com](https://chemicalbook.com)]
- To cite this document: BenchChem. [Physical and chemical properties of N-Boc-3,5-dimethylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112873#physical-and-chemical-properties-of-n-boc-3-5-dimethylpiperazine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)